molecular formula C8H10ClN B1294507 1-(4-Chlorophenyl)ethanamine CAS No. 6299-02-1

1-(4-Chlorophenyl)ethanamine

Cat. No. B1294507
CAS RN: 6299-02-1
M. Wt: 155.62 g/mol
InChI Key: PINPOEWMCLFRRB-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)ethanamine is a chemical structure that is part of various research studies, particularly in the field of organic chemistry and materials science. The chlorophenyl group attached to the ethanamine moiety suggests that the compound could exhibit interesting chemical and physical properties, which are explored in various contexts such as molecular docking, synthesis of enantiomerically pure compounds, and the formation of complexes with metals like copper .

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)ethanamine involves multi-step procedures and can be quite complex. For instance, a 7-step synthesis procedure has been developed for the enantiomerically pure diarylethane compounds starting from related chlorophenyl compounds. This process includes key steps such as resolution by crystallization and is characterized by its scalability and ability to produce high enantiomeric purities . Additionally, the synthesis of copper(I) complexes with ligands derived from chlorophenyl ethanamine showcases the versatility of this compound in forming coordination compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-chlorophenyl group has been extensively studied using various spectroscopic techniques and theoretical methods. For example, vibrational spectra and HOMO-LUMO analysis have been conducted, revealing insights into the electronic structure and potential reactivity of the molecule. The molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks . The crystal structure of related compounds has also been determined, providing detailed information on molecular conformations and interactions .

Chemical Reactions Analysis

The reactivity of 1-(4-Chlorophenyl)ethanamine derivatives has been explored in the context of forming stable complexes with metals and as inhibitors for certain proteins. For instance, copper(I) complexes exhibit quasireversible redox behavior, which is significant for understanding the electron transfer processes in these compounds . Additionally, the docking study of a related compound with kinesin spindle protein suggests potential inhibitory activity, indicating the biological relevance of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)ethanamine derivatives have been predicted using computational studies. Density Functional Theory (DFT) methods have been employed to determine total energies, frontier molecular orbital energies, and dipole moments. These studies provide valuable information on the stability and electronic properties of the compounds. Furthermore, the hydrogen-bonding capabilities and the formation of hydrogen-bonded chains or frameworks in the crystal structures of related compounds have been observed, which is crucial for understanding their solid-state properties .

Scientific Research Applications

  • Application in Palladium Catalysts

    • Scientific Field : Chemistry
    • Summary of Application : 1-(4-Chlorophenyl)ethanamine is used as a substrate in palladium catalysts on alkaline-earth supports .
    • Methods of Application : While the specific experimental procedures are not detailed, the general process involves the use of this compound as a substrate in the presence of palladium catalysts .
    • Results or Outcomes : The application of 1-(4-Chlorophenyl)ethanamine in this context contributes to the racemization and dynamic kinetic resolution of benzylic amines .
  • Application in the Preparation of N-Phenylacetyl-®-1-(4-chlorophenyl)ethylamine

    • Scientific Field : Biochemistry
    • Summary of Application : 1-(4-Chlorophenyl)ethylamine may be used in the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine .
    • Methods of Application : The compound is used in an enantioselective acylation process in an aqueous medium, in the presence of penicillin acylase from Alcaligenes faecalis .
    • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the process contributes to the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine .

Safety And Hazards

1-(4-Chlorophenyl)ethanamine is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPOEWMCLFRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346878
Record name 1-(4-Chlorophenyl)ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)ethanamine

CAS RN

6299-02-1
Record name 1-(4-Chlorophenyl)ethylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-alpha-methylbenzylamine
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Record name 6299-02-1
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Record name 1-(4-Chlorophenyl)ethylamine
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Record name 4-chloro-α-methylbenzylamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4'-chloroacetophenone (103.3 g), formamide (98%; 123 g) and formic acid (97%; 8.3 ml) was stirred and heated at 180° C. The water produced in the reaction was removed by distillation together with some of the starting acetophenone which was separated and returned to the reaction vessel. Formic acid (70 ml total) was added in small aliquots over 8 hours. The reaction mixture was cooled and exhaustively extracted with toluene. The combined toluene extracts were washed with water, dried, filtered and the filtrate evaporated. Concentrated hydrochloric acid (70 ml) was added to the residue and the mixture boiled under reflux for 1 hour. The mixture was cooled, extracted with toluene and the aqueous layer basified with aqueous sodium hydroxide (5M). The solution was steam distilled until 1.4 1 of distillate had been collected and the distillate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried, filtered and the filtrate evaporated to give an oil which was distilled to give (±)-1-(4-chlorophenyl)ethylamine, b.p. 120°-122° C. (19 mmHg). A small portion of the distillate was dissolved in dry ether and an equal volume of saturated ethereal hydrogen chloride was added. The solid formed was collected by filtration and dried to give (±)-1-(4-chlorophenyl)ethylamine hydrochloride, m.p. 186°-189° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 160 pubs.acs.org
G Abbenante, R Hughes… - Australian journal of …, 1997 - CSIRO Publishing
This paper describes the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and the corresponding phosphonic and sulfonic acids, lower homologues of baclofen, phaclofen and …
Number of citations: 16 www.publish.csiro.au
P Rani, D Pal, RR Hegde, SR Hashim - BioMed Research …, 2014 - hindawi.com
The aphorism was to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The Leuckart synthetic pathway was utilized in development of …
Number of citations: 46 www.hindawi.com
JT Lin, DG Chen, LS Yang, TC Lin… - Angewandte Chemie …, 2021 - Wiley Online Library
Through the incorporation of various halogen‐substituted chiral organic cations, the effects of chiral molecules on the chiroptical properties of hybrid organic–inorganic perovskites (…
Number of citations: 63 onlinelibrary.wiley.com
MM Pakulski, SK Mahato, MJ Bosiak… - Tetrahedron …, 2012 - Elsevier
The reduction of representative alkyl aryl (E)-ketoxime O-benzyl ethers with borane catalyzed by terpene oxazaborolidines, derived from (1R)-nopinone and (1R)-camphor, gave the …
Number of citations: 21 www.sciencedirect.com
SL Degorce, B Barlaam, E Cadogan… - Journal of medicinal …, 2016 - ACS Publications
A novel series of 3-quinoline carboxamides has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. From a modestly potent HTS …
Number of citations: 70 pubs.acs.org
S Han, H Li, W Chen, L Yang, X Tong, J Zuo… - European Journal of …, 2022 - Elsevier
Ebola virus (EBOV), one member of the family Filoviridae, can causes hemorrhagic fever and other severe diseases in humans with a high mortality rate (25–90%). Until recently, there …
Number of citations: 3 www.sciencedirect.com
AE Taggi - Bioactive Carboxylic Compound Classes …, 2016 - Wiley Online Library
The scytalone‐dehydratase‐inhibiting carboxamides are a relatively small class of fungicides that act on a vital step in the fungal melanin biosynthesis pathway. While they have a …
Number of citations: 5 onlinelibrary.wiley.com
CS Fernandes, CB Francisco, GF Gauze… - Organic Preparations …, 2022 - Taylor & Francis
The reductive amination of ketones (RA) is a classic and commonly applied methodology for the synthesis of amines. This amination involves the conversion of a carbonyl group to an …
Number of citations: 2 www.tandfonline.com
AZ Gonzalez, J Eksterowicz… - Journal of medicinal …, 2014 - ACS Publications
We previously reported the discovery of AMG 232, a highly potent and selective piperidinone inhibitor of the MDM2–p53 interaction. Our continued search for potent and diverse …
Number of citations: 93 pubs.acs.org

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